Flortanidazole F-18

Description

Context of Hypoxia in Biological Systems

Biological Significance of Hypoxia in Disease Pathogenesis

Hypoxia, or a state of reduced oxygen availability at the tissue level, is a fundamental physiological and pathological condition. wikipedia.org While the body has natural responses to short-term oxygen deprivation, prolonged or chronic hypoxia can trigger a cascade of genetic and cellular changes. researchgate.net This altered cellular environment is a key player in the development and progression of numerous diseases, including cancer, myocardial ischemia, metabolic disorders, and chronic kidney and heart diseases. researchgate.netnih.gov In many of these conditions, the presence of hypoxia is linked to a poorer prognosis. nih.gov

Within solid tumors, for instance, hypoxia is a common feature that drives tumor progression through various mechanisms such as cell survival, proliferation, invasion, and resistance to therapy. researchgate.netnih.gov The hypoxic microenvironment within a tumor is often a result of abnormal and inefficient blood vessel formation. oatext.com This lack of adequate oxygen supply contributes to the aggressive nature of many cancers. nih.gov Hypoxia-inducible factors (HIFs) are key proteins that act as master regulators of the cellular response to low oxygen, and their activation is associated with advanced disease stages and poor patient survival in cancer. nih.govannualreviews.org

Hypoxia as a Factor in Therapeutic Resistance

The presence of hypoxic regions within tumors is a major obstacle to effective cancer treatment. nih.govd-nb.info Hypoxia can lead to resistance to both radiotherapy and chemotherapy, contributing to treatment failure and tumor recurrence. oatext.comsnmjournals.org Radiation therapy, for example, relies on the presence of oxygen to generate the reactive oxygen species that damage cancer cell DNA. In a hypoxic environment, this effect is significantly diminished, making the tumor cells more radioresistant. oatext.com

Similarly, hypoxia can induce resistance to chemotherapy through several mechanisms. It can slow down the cell cycle, making cancer cells less susceptible to drugs that target rapidly dividing cells. por-journal.com Furthermore, hypoxia can trigger the expression of drug transporter proteins that actively pump chemotherapeutic agents out of the cancer cells, reducing their effectiveness. por-journal.commdpi.com Therefore, the ability to identify and quantify hypoxic areas within a tumor is crucial for predicting treatment response and developing more effective therapeutic strategies. nih.gov

Principles of Positron Emission Tomography (PET) in Molecular Imaging

Fundamental Concepts of PET Imaging

Positron Emission Tomography (PET) is a non-invasive nuclear medicine imaging technique that provides functional and metabolic information about tissues and organs in the body. desy.deopenmedscience.comhopkinsmedicine.org Unlike anatomical imaging methods like CT or MRI, which show the structure of organs, PET reveals cellular activity and biochemical processes. kiranpetct.comclevelandclinic.org The fundamental principle of PET involves the detection of pairs of high-energy photons emitted indirectly by a positron-emitting radionuclide. radiopaedia.org

The process begins with the administration of a radiotracer, a biologically active molecule tagged with a positron-emitting isotope, into the patient's body. radiologyinfo.orgmeduniwien.ac.at This radiotracer travels through the bloodstream and accumulates in specific tissues or organs depending on its biological properties. mobilecardiacpet.com The unstable nucleus of the radioisotope decays by emitting a positron. nih.gov This positron travels a very short distance before it collides with an electron in the surrounding tissue, resulting in an annihilation event that produces two 511-keV gamma photons that travel in nearly opposite directions. radiopaedia.orgnih.gov The PET scanner, which consists of a ring of detectors, simultaneously detects these two photons. desy.de By analyzing millions of these "coincidence events," a computer can reconstruct a three-dimensional image that maps the distribution and concentration of the radiotracer in the body. desy.dehopkinsmedicine.org

Role of Radiotracers in PET Diagnostics

Radiotracers, also known as radiopharmaceuticals, are the cornerstone of PET imaging. openmedscience.comkiranpetct.com They are designed to mimic natural substances in the body or to target specific cellular processes. kiranpetct.commeduniwien.ac.at The choice of radiotracer determines what biological process is being imaged. openmedscience.com The most commonly used radiotracer is Fluorodeoxyglucose (FDG), a glucose analog labeled with Fluorine-18 (B77423). kiranpetct.com Since cancer cells often have a higher metabolic rate and consume more glucose than normal cells, they accumulate more FDG, making them visible as "hot spots" on a PET scan. radiologyinfo.orgmobilecardiacpet.com

However, the utility of PET extends far beyond just imaging glucose metabolism. A wide variety of radiotracers have been developed to study different aspects of biology and disease. desy.de For example, specific radiotracers can be used to assess blood flow, receptor density, and, crucially for this discussion, tissue oxygenation levels. openmedscience.comkiranpetct.com The development of radiotracers with high specificity for hypoxic tissues has been a major focus of research, aiming to provide a non-invasive method to visualize and quantify hypoxia. mdpi.com

Evolution of Hypoxia Radiotracers

The quest for a reliable non-invasive method to measure tumor hypoxia has led to the development of several generations of PET radiotracers. The foundational principle behind many of these tracers is the bioreductive trapping of nitroimidazole compounds in hypoxic cells. frontiersin.org

The first-generation and most extensively studied hypoxia tracer is [¹⁸F]FMISO (Fluoromisonidazole). snmjournals.orgacs.org While it remains a benchmark, its clinical utility is somewhat limited by its slow clearance from the body and relatively low image contrast, which often necessitates long waiting times after injection for optimal imaging. mdpi.comacs.org

To address these limitations, second-generation tracers were developed, such as [¹⁸F]FAZA (Fluoroazomycin Arabinoside) and [¹⁸F]FETNIM (Fluoroerythronitroimidazole). mdpi.commdpi.com These agents are generally more hydrophilic than [¹⁸F]FMISO, leading to faster clearance and potentially better image quality. mdpi.comtandfonline.com

Flortanidazole (B607466) F-18, also known as [¹⁸F]HX4, is considered a third-generation hypoxia radiotracer. snmjournals.orgmdpi.com It was designed to have improved pharmacokinetic properties, including more rapid clearance from non-hypoxic tissues, which could lead to better tumor-to-background ratios and improved image contrast compared to its predecessors. tandfonline.com Studies have suggested that [¹⁸F]HX4 offers enhanced clearance and improved imaging specificity, making it a promising alternative for imaging hypoxia in various cancers. snmjournals.org Other non-nitroimidazole-based tracers, such as those labeled with copper-64 (e.g., ⁶⁴Cu-ATSM), have also been developed and show promise, although their mechanism of hypoxia selectivity is still being fully elucidated. mdpi.commdpi.com The continuous evolution of these radiotracers is driven by the goal of achieving more accurate, reliable, and clinically practical imaging of tumor hypoxia. frontiersin.org

First-Generation Nitroimidazole Radiotracers

The pioneering and most extensively studied first-generation PET radiotracer for hypoxia imaging is ¹⁸F-Fluoromisonidazole (¹⁸F-FMISO). nih.govnih.govusp.br Since its introduction, ¹⁸F-FMISO has been widely used in both preclinical and clinical research to visualize hypoxia in various cancers, including gliomas, lung cancer, and head and neck tumors. nih.govnih.gov

However, the clinical utility of ¹⁸F-FMISO is hampered by certain unfavorable properties. Its primary drawback is its high lipophilicity (fat-solubility), which leads to slow clearance from the blood and non-target tissues. acs.orgusp.br This slow washout results in a low signal-to-background ratio, producing low-contrast PET images. nih.govsemanticscholar.orgtandfonline.com To achieve adequate image quality, imaging protocols for ¹⁸F-FMISO typically require long waiting periods, often 2 to 4 hours, after tracer injection. acs.orgsnmjournals.org These limitations have spurred the development of new generations of nitroimidazole tracers with improved pharmacokinetic profiles. usp.br

Second-Generation Nitroimidazole Radiotracers

To address the shortcomings of ¹⁸F-FMISO, second-generation nitroimidazole radiotracers were developed with a primary focus on increasing hydrophilicity (water-solubility). nih.govsemanticscholar.org More hydrophilic compounds are generally cleared more rapidly from the blood and normoxic tissues, leading to better tumor-to-background ratios and improved image contrast at earlier time points. mdpi.comtandfonline.com

Prominent examples of second-generation tracers include:

¹⁸F-Fluoroazomycin Arabinoside (¹⁸F-FAZA) : This tracer is more hydrophilic than ¹⁸F-FMISO and demonstrates enhanced pharmacokinetic properties, including faster vascular clearance and renal excretion. mdpi.com In comparative preclinical studies, ¹⁸F-FAZA showed higher tumor-to-blood ratios than ¹⁸F-FMISO. mdpi.comsnmjournals.org It has been clinically evaluated for imaging hypoxia in a variety of tumors, such as those in the lung, head and neck, and gliomas. mdpi.comnih.gov

¹⁸F-Fluoroerythronitroimidazole (¹⁸F-FETNIM) : Also more hydrophilic than ¹⁸F-FMISO, ¹⁸F-FETNIM was designed for more rapid washout from well-oxygenated tissues, theoretically allowing for higher tumor-to-background ratios. mdpi.comnih.gov However, some studies have suggested that tumor uptake with ¹⁸F-FMISO may be higher compared to ¹⁸F-FETNIM. mdpi.com

¹⁸F-EF5 : In contrast to the trend towards increased hydrophilicity, ¹⁸F-EF5 was developed as a more lipophilic tracer than ¹⁸F-FMISO. nih.govsnmjournals.org The rationale was that higher lipophilicity could lead to greater cell membrane permeability and more uniform tracer distribution within the tumor. snmjournals.org However, this also results in slower blood clearance. semanticscholar.orgsnmjournals.org

While these second-generation agents offered improvements, the quest for an ideal hypoxia tracer with optimal imaging characteristics continued, leading to the development of a third generation. mdpi.com

Emergence of Third-Generation Nitroimidazole Radiotracers: Focus on Flortanidazole F-18

The development of third-generation nitroimidazole tracers aimed to further refine pharmacokinetic properties for even faster imaging and higher image contrast. nih.govmdpi.com The leading example of this generation is This compound (¹⁸F-HX4). nih.govmdpi.com

Flortanidazole was specifically designed to maximize favorable pharmacokinetics and clearance. snmjournals.org A key structural feature of Flortanidazole is the introduction of a 1,2,3-triazole moiety. snmjournals.orgnih.gov This component significantly increases the molecule's hydrophilicity, which in turn promotes rapid renal clearance. snmjournals.orgnih.gov This design helps to quickly reduce background signal, thereby improving the signal-to-noise ratio in PET images. nih.gov

Research findings have highlighted the advantages of this compound:

Improved Pharmacokinetics : Studies have demonstrated that this compound has rapid renal clearance and a plasma half-life of approximately 3 hours. snmjournals.orgnih.gov Its hydrophilic nature results in a shorter biological half-life in normoxic tissues compared to ¹⁸F-FMISO. snmjournals.org

Higher Image Contrast : In direct comparisons, this compound has shown superior tumor-to-muscle and tumor-to-blood ratios compared to both ¹⁸F-FMISO and ¹⁸F-FAZA. nih.govtandfonline.com This leads to higher-contrast images that better delineate hypoxic regions. mdpi.com

Faster Imaging : The rapid clearance of this compound from non-target tissues allows for a shorter time between tracer administration and image acquisition, which is a significant practical advantage in a clinical setting. snmjournals.org

Preclinical and clinical studies have validated this compound as a promising tracer for hypoxia imaging in various cancers, including head and neck and lung cancer. snmjournals.orgtandfonline.commdpi.com For instance, a baseline ¹⁸F-flortanidazole tumor-to-background ratio was shown to be a prognostic biomarker in a lung cancer xenograft model. snmjournals.org These improved characteristics position this compound as a valuable tool for accurately identifying tumor hypoxia, potentially guiding personalized radiotherapy and monitoring treatment response. mdpi.comontosight.ai

Research Findings on Nitroimidazole Radiotracers

The table below summarizes key properties and findings for representative nitroimidazole radiotracers from each generation. LogP, the octanol-water partition coefficient, is a measure of lipophilicity; a lower value indicates higher hydrophilicity.

| Radiotracer | Generation | LogP Value | Key Research Findings |

|---|---|---|---|

| ¹⁸F-FMISO | First | 0.4 snmjournals.orgresearchgate.net | Gold standard but limited by high lipophilicity, slow blood clearance, and low-contrast images requiring long acquisition delays (>2-3 hours). nih.govacs.orgusp.br |

| ¹⁸F-FAZA | Second | -0.4 researchgate.net | More hydrophilic with faster clearance and improved tumor-to-blood ratios compared to ¹⁸F-FMISO. mdpi.comsnmjournals.org |

| ¹⁸F-EF5 | Second | 0.75 researchgate.net to 5.7 snmjournals.org | Highly lipophilic, resulting in greater cell permeability but very slow blood clearance (plasma half-life ~13 hours). snmjournals.org |

| Flortanidazole (¹⁸F-HX4) | Third | -0.67 to -0.71 snmjournals.org | Highly hydrophilic due to a triazole moiety, leading to rapid renal clearance and superior tumor-to-background ratios at earlier time points compared to previous generations. snmjournals.orgsnmjournals.orgnih.govtandfonline.com |

Structure

3D Structure

Properties

CAS No. |

1070878-86-2 |

|---|---|

Molecular Formula |

C9H11FN6O3 |

Molecular Weight |

269.22 g/mol |

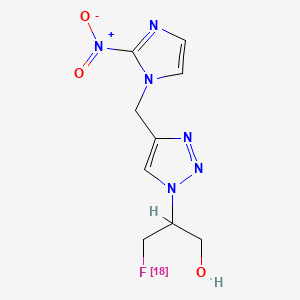

IUPAC Name |

3-(18F)fluoranyl-2-[4-[(2-nitroimidazol-1-yl)methyl]triazol-1-yl]propan-1-ol |

InChI |

InChI=1S/C9H11FN6O3/c10-3-8(6-17)15-5-7(12-13-15)4-14-2-1-11-9(14)16(18)19/h1-2,5,8,17H,3-4,6H2/i10-1 |

InChI Key |

ZSSPATINHRVRTN-LMANFOLPSA-N |

SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC2=CN(N=N2)C(CO)CF |

Isomeric SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC2=CN(N=N2)C(CO)C[18F] |

Canonical SMILES |

C1=CN(C(=N1)[N+](=O)[O-])CC2=CN(N=N2)C(CO)CF |

Synonyms |

(18F)HX4 3-(18F)fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol 3-fluoro-2-(4-((2-nitro-1H-imidazol-1-yl)methyl)-1H-1,2,3-triazol-1-yl)propan-1-ol |

Origin of Product |

United States |

Radiochemistry and Synthesis of Flortanidazole F 18

Isotopic Production of Fluorine-18 (B77423)

Fluorine-18 (¹⁸F) is the most commonly used radioisotope in PET imaging due to its favorable decay characteristics, including a high positron decay ratio (97%), a relatively short half-life of 109.7 minutes, and low positron energy, which contributes to high-resolution images. nih.gov Its production is a highly specialized process that relies on particle accelerators known as cyclotrons.

Cyclotron-Based Production Mechanisms for Fluorine-18

The primary method for producing ¹⁸F is through the bombardment of an enriched Oxygen-18 (¹⁸O) target with high-energy protons. openmedscience.com This nuclear reaction, denoted as ¹⁸O(p,n)¹⁸F, involves a proton (p) striking an ¹⁸O nucleus, which then emits a neutron (n) to become ¹⁸F. openmedscience.comacs.org This process is highly efficient and yields large quantities of ¹⁸F with high specific activity, which is crucial for sensitive PET imaging. nih.govacs.org

Alternative production routes exist, such as the deuteron (B1233211) bombardment of neon gas (²⁰Ne(d,α)¹⁸F), which was one of the earliest methods reported. wikipedia.org However, the ¹⁸O(p,n)¹⁸F reaction remains the standard due to its higher yield and the production of ¹⁸F in a form that is readily usable for subsequent radiochemical synthesis. openmedscience.comacs.org

Target Materials for Fluorine-18 Generation

The choice of target material is critical for the efficient production of ¹⁸F. The most prevalent target material is ¹⁸O-enriched water (H₂¹⁸O). google.com This liquid target is bombarded with protons, resulting in the production of aqueous ¹⁸F-fluoride ions. nih.govacs.org The use of enriched water, often with an enrichment level of 95% or higher, maximizes the yield of ¹⁸F. google.com Target bodies are typically constructed from materials like niobium, titanium, copper, or silver, which can withstand the high temperatures and pressures generated during irradiation. nih.govcern.ch

Another, though less common, target material is ¹⁸O-enriched oxygen gas (¹⁸O₂). nih.govacs.org Irradiating this gaseous target produces ¹⁸F in the form of fluorine gas (¹⁸F-F₂). nih.gov This electrophilic form of fluorine has different chemical reactivity compared to the nucleophilic fluoride (B91410) ion produced from water targets. nih.gov Cryogenic targets, where ¹⁸O-enriched carbon dioxide is frozen, have also been developed to produce ¹⁸F-fluoride. nih.gov

Table 1: Comparison of Fluorine-18 Production Methods

| Nuclear Reaction | Target Material | Form of ¹⁸F Produced | Key Characteristics |

| ¹⁸O(p,n)¹⁸F | ¹⁸O-enriched water (H₂¹⁸O) | Nucleophilic ¹⁸F-fluoride | High yield, high specific activity, most common method. nih.govopenmedscience.comacs.org |

| ¹⁸O(p,n)¹⁸F | ¹⁸O-enriched oxygen gas (¹⁸O₂) | Electrophilic ¹⁸F-fluorine gas (¹⁸F-F₂) | Lower specific activity due to the need for a carrier gas. nih.govacs.org |

| ²⁰Ne(d,α)¹⁸F | Neon gas (Ne) | Electrophilic ¹⁸F-fluorine gas (¹⁸F-F₂) | An earlier production method. wikipedia.org |

| ¹⁶O(t,n)¹⁸F | Lithium carbonate or hydroxide | Carrier-free ¹⁸F | Can be produced in a nuclear reactor. tandfonline.com |

Precursor Design and Synthesis Strategies

The development of effective hypoxia imaging agents like Flortanidazole (B607466) F-18 hinges on the careful design of precursor molecules. These precursors are specifically engineered to be readily labeled with ¹⁸F and to possess properties that allow for selective accumulation in hypoxic tissues.

Design Principles for Nitroimidazole Derivatives for Hypoxia Imaging

Nitroimidazoles are a class of compounds that have been extensively studied for hypoxia imaging. kjnmt.org The core principle behind their use is the selective bioreduction of the nitroimidazole moiety under low-oxygen conditions. kjnmt.org In normoxic (normal oxygen) tissues, the reduced nitroimidazole is rapidly re-oxidized and can diffuse out of the cell. However, in hypoxic cells, the reduced form is more stable and becomes trapped, leading to its accumulation. kjnmt.org

The design of nitroimidazole derivatives for PET imaging involves attaching a fluorine atom to the molecule for labeling with ¹⁸F. The position and method of this attachment are critical to maintain the compound's biological activity and to ensure efficient radiolabeling. Researchers have explored various derivatives to improve pharmacokinetic properties, such as increasing tumor uptake and accelerating clearance from non-target tissues. mdpi.comnih.gov

Incorporation of Specific Moieties for Enhanced Radiotracer Properties (e.g., 1,2,3-triazole)

To further refine the properties of radiotracers, medicinal chemists often incorporate specific chemical groups, or moieties. The 1,2,3-triazole ring is one such moiety that has gained attention in the design of modern radiopharmaceuticals. nih.govacs.org This ring structure can be introduced through a highly efficient and versatile chemical reaction known as "click chemistry". google.com

Radiosynthetic Methodologies for Flortanidazole F-18

The synthesis of this compound is a multi-step process that begins with the produced ¹⁸F-fluoride. The procedure is typically automated within a synthesis module to ensure consistency and radiation safety.

A common method for the preparation of ¹⁸F-Flortanidazole involves the nucleophilic substitution of a suitable precursor molecule. snmjournals.orgsnmjournals.org The process generally starts with azeotropically dried ¹⁸F-fluoride, often in the form of a potassium-Kryptofix 2.2.2 complex (¹⁸F-K(K₂₂₂)F), which enhances the nucleophilicity of the fluoride ion. snmjournals.org This reactive fluoride is then reacted with a flortanidazole precursor, which has a leaving group (such as a tosylate) at the position where the ¹⁸F will be attached. snmjournals.org

The reaction is carried out in a solvent mixture, for instance, a 50:50 mixture of t-butanol and acetonitrile, at an elevated temperature (e.g., 110°C) for a short duration (e.g., 6 minutes). snmjournals.orgsnmjournals.org Following the fluorination step, the reaction mixture undergoes acidic hydrolysis to remove any protecting groups. snmjournals.org The crude product is then purified using high-performance liquid chromatography (HPLC) to yield ¹⁸F-Flortanidazole with high radiochemical purity (typically >95%). snmjournals.orgsnmjournals.org The entire automated synthesis, from the end of bombardment to the final product, can be accomplished with a decay-corrected radiochemical yield of around 47%. snmjournals.orgsnmjournals.org

Table 2: Key Parameters in a Typical Radiosynthesis of this compound

| Parameter | Value/Description |

| Precursor | Flortanidazole precursor with a suitable leaving group. snmjournals.orgsnmjournals.org |

| Fluorinating Agent | Azeotropically dried ¹⁸F-K(K₂₂₂)F. snmjournals.org |

| Solvent | 50:50 mixture of t-butanol:acetonitrile. snmjournals.org |

| Reaction Temperature | 110°C. snmjournals.org |

| Reaction Time (Fluorination) | 6 minutes. snmjournals.org |

| Hydrolysis | Acidic hydrolysis (e.g., 0.1 M HCl at 90°C for 5 min). snmjournals.org |

| Purification | High-Performance Liquid Chromatography (HPLC). snmjournals.orgsnmjournals.org |

| Radiochemical Purity | > 95%. snmjournals.orgsnmjournals.org |

| Radiochemical Yield (decay-corrected) | 47% ± 5%. snmjournals.orgsnmjournals.org |

| Molar Activity (decay-corrected to end of synthesis) | 137.3 ± 12.6 GBq/µmol. snmjournals.orgsnmjournals.org |

Nucleophilic Radiosyntheses Approaches for Fluorine-18 Labeling

Nucleophilic substitution is the most prevalent method for producing ¹⁸F-labeled radiopharmaceuticals, including this compound. nih.gov This approach involves the reaction of a precursor molecule with a nucleophilic ¹⁸F-fluoride source.

The synthesis of this compound is typically achieved through a one-step nucleophilic substitution reaction. acs.org A common precursor, often a tosylate- or nosylate-containing molecule, is reacted with an activated ¹⁸F-fluoride complex. snmjournals.orgresearchgate.net This complex, usually [¹⁸F]K/K₂₂₂, is prepared by trapping cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge, followed by elution with a solution containing a potassium salt and a cryptand like Kryptofix 2.2.2 (K₂₂₂). snmjournals.orgnih.gov

The reaction is carried out in an organic solvent, such as a mixture of t-butanol and acetonitrile, at elevated temperatures, typically around 110°C. snmjournals.org Following the fluorination step, the protecting groups on the molecule are removed via hydrolysis, often using an acid like hydrochloric acid. snmjournals.org This process yields the final this compound compound.

Several factors influence the efficiency of this nucleophilic substitution, including the choice of leaving group on the precursor, the reaction solvent, temperature, and the presence of a phase-transfer catalyst like K₂₂₂. nih.gov Research has focused on optimizing these parameters to achieve high radiochemical yields and purity. For instance, one study reported a radiochemical yield of 47% ± 5% (decay-corrected) for this compound. snmjournals.org

Electrophilic Radiosyntheses Considerations for Fluorine-18 Labeling

While less common for this compound, electrophilic fluorination is another method for introducing ¹⁸F into a molecule. This technique utilizes an electrophilic fluorinating agent, such as [¹⁸F]F₂ gas or [¹⁸F]acetyl hypofluorite. nih.gov Electrophilic reactions are often used for labeling electron-rich aromatic systems. nih.gov

However, electrophilic methods generally result in lower specific activity compared to nucleophilic approaches. nih.gov This is a significant drawback for PET imaging, where high specific activity is crucial to minimize the mass of the injected compound and avoid potential pharmacological effects. For other nitroimidazole-based hypoxia tracers like [¹⁸F]-EF5, electrophilic fluorination of a precursor has been demonstrated. researchgate.net

Automation in Radiosynthesis for Efficiency and Reproducibility

The demand for radiopharmaceuticals in clinical settings necessitates efficient, reproducible, and safe production methods. Automated synthesis modules have become indispensable in modern radiopharmacies. openmedscience.com These systems integrate the entire synthesis process, from the handling of the initial cyclotron-produced ¹⁸F to the final purification and formulation of the radiopharmaceutical. openmedscience.com

The synthesis of this compound is well-suited for automation. snmjournals.org Automated modules, such as the Fluorsynthon I, can perform the multi-step synthesis, including the azeotropic drying of the ¹⁸F-K(K₂₂₂)F complex, the nucleophilic substitution reaction, and the subsequent purification steps. snmjournals.org Automation offers several advantages:

Increased Efficiency: Automated systems can perform syntheses in a shorter time frame compared to manual methods. acs.org

Enhanced Reproducibility: Automation minimizes human variability, leading to more consistent radiochemical yields and purity between batches. openmedscience.com

Improved Safety: By enclosing the radioactive materials within a shielded hot cell, automated synthesizers significantly reduce radiation exposure to operators. openmedscience.com

The development of fully automated synthesis procedures for similar nitroimidazole tracers like [¹⁸F]FMISO has demonstrated the feasibility and benefits of this approach, achieving high radiochemical yields and purity in a reproducible manner. researchgate.netnih.gov

Radiochemical Characterization and Quality Assurance

Rigorous quality control is essential to ensure the safety and efficacy of any radiopharmaceutical. uva.nlcore.ac.uk For this compound, this involves a series of tests to confirm its identity, purity, and specific activity.

Radiochemical Purity Assessment

Radiochemical purity is a critical quality attribute, defined as the percentage of the total radioactivity in the desired chemical form. lablogic.com Radiochemical impurities can lead to altered biodistribution, potentially causing misinterpretation of PET images and unnecessary radiation dose to non-target organs. lablogic.com

High-performance liquid chromatography (HPLC) is the gold standard for determining the radiochemical purity of this compound. nih.govpatsnap.com This technique separates the desired radiolabeled compound from any radioactive impurities based on their different affinities for a stationary phase. A radiodetector is used to quantify the radioactivity of each separated component.

For this compound, a radiochemical purity of greater than 95% is typically required for clinical use. snmjournals.orgsnmjournals.org Some studies have reported achieving radiochemical purities of over 98%. nih.gov Thin-layer chromatography (TLC) can also be used as a simpler, complementary method for assessing radiochemical purity. acs.org

Chemical Purity Evaluation

Chemical purity refers to the amount of non-radioactive chemical species present in the final radiopharmaceutical preparation. These impurities can originate from the precursor, reagents used in the synthesis, or byproducts of the reaction. The presence of chemical impurities can potentially cause pharmacological or toxic effects.

Similar to radiochemical purity, HPLC with an ultraviolet (UV) detector is the primary method for assessing chemical purity. iaea.org The UV detector quantifies the mass of the desired compound and any non-radioactive impurities. By comparing the peak areas, the chemical purity can be determined. The validation of HPLC methods for chemical purity ensures their accuracy, precision, and robustness. iaea.org

Preclinical Characterization and Evaluation of Flortanidazole F 18

In Vitro Selectivity and Binding Studies

Oxygen-Dependent Uptake in Cellular Models

The fundamental principle behind Flortanidazole (B607466) F-18's function is its selective trapping in low-oxygen environments. In vitro studies using various cancer cell lines have consistently demonstrated that the uptake of Flortanidazole F-18 is significantly higher in hypoxic conditions compared to normoxic (normal oxygen) conditions. snmjournals.org This oxygen-dependent accumulation is a critical characteristic for a hypoxia-specific imaging agent. For instance, in a study involving human breast tumor-bearing mice, both 18F-Flortanidazole and another hypoxia tracer, 18F-FMISO, showed significantly increased uptake in hypoxic cells, which rose as the hypoxic conditions became more severe. snmjournals.org

Hypoxic-to-Normoxic Uptake Ratios

The ratio of tracer uptake in hypoxic versus normoxic cells provides a quantitative measure of a tracer's selectivity for hypoxia. Studies have shown that this compound exhibits favorable hypoxic-to-normoxic uptake ratios. In a comparison with other nitroimidazole derivatives, the improved clearance characteristics of this compound contribute to a better signal-to-noise ratio, which is essential for clearly delineating hypoxic regions in tumors. nih.govtandfonline.com For example, a study in head and neck squamous cell carcinoma (HNSCC) patients revealed a better tumor-to-muscle ratio for this compound compared to 18F-FMISO. tandfonline.com

Correlation with Endogenous Hypoxia Markers (e.g., HIF-1α, CAIX Expression)

To validate its efficacy, the uptake of this compound has been correlated with established endogenous markers of hypoxia, such as Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Carbonic Anhydrase IX (CAIX). cam.ac.ukmdpi.com HIF-1α is a key transcription factor that is stabilized under hypoxic conditions and orchestrates the cellular response to low oxygen. frontiersin.org CAIX is a cell surface protein whose expression is also upregulated by HIF-1α.

Several preclinical studies have demonstrated a positive correlation between this compound uptake and the expression of these markers. snmjournals.orgresearchgate.net For example, in a study using a human breast cancer cell line, the uptake of both 18F-Flortanidazole and 18F-FMISO was significantly correlated with HIF-1α expression. snmjournals.orgresearchgate.net Another study in head and neck cancer also showed a good correlation between this compound uptake and CAIX expression. researchgate.net However, it is important to note that the relationship can be complex, and some studies have reported weak or no correlation between 18F-labeled nitroimidazole uptake and HIF-1α expression in certain contexts. cam.ac.uk

Mechanisms of Metabolic Trapping within Hypoxic Environments

The selective retention of this compound in hypoxic cells is due to a process of metabolic trapping. Like other 2-nitroimidazole (B3424786) compounds, this compound diffuses into cells. mdpi.comnih.gov In normoxic cells, the molecule is readily re-oxidized and can diffuse back out of the cell. mdpi.comfrontiersin.org However, in the low-oxygen environment of hypoxic cells, the nitro group of this compound undergoes a series of reduction reactions mediated by nitroreductase enzymes. mdpi.comnih.gov This reduction process leads to the formation of highly reactive intermediates that covalently bind to intracellular macromolecules, such as proteins. mdpi.comnih.gov This irreversible binding effectively "traps" the radiotracer within the hypoxic cell, leading to its accumulation and allowing for its detection by PET imaging. mdpi.comnih.gov

In Vivo Biodistribution and Pharmacokinetics in Animal Models

Time-Activity Curves and Tracer Kinetics in Organs

The biodistribution and pharmacokinetic profile of this compound have been extensively studied in various animal models. These studies track the tracer's concentration in different organs over time, generating time-activity curves that reveal its uptake, distribution, and clearance patterns.

In a lung cancer xenograft model, this compound demonstrated a mean tumor-to-background ratio (TBR) reduction from 3.21 to 2.87 thirty minutes after metformin (B114582) treatment, indicating an improvement in tumor oxygenation. snmjournals.org The baseline TBR was a significant prognostic biomarker for tumor doubling time. snmjournals.org

A biodistribution study in mice showed high accumulation of radioactivity in the urine and large intestine, indicating both renal and intestinal clearance pathways. snmjournals.orguantwerpen.be Blood pool activity was observed to be very low. snmjournals.orguantwerpen.be In comparison to other hypoxia tracers like 18F-FMISO and 18F-FAZA, this compound has demonstrated a higher maximum tumor-to-blood ratio. mdpi.com

The table below summarizes key findings from a biodistribution study of this compound in a murine xenograft model.

| Organ/Tissue | Key Finding | Citation |

| Tumor | Significant uptake in hypoxic regions, with a baseline tumor-to-background ratio of approximately 3.21 in an A549 xenograft model. | snmjournals.org |

| Urine | High accumulation of radioactivity, indicating a primary route of renal clearance. | snmjournals.orguantwerpen.be |

| Large Intestine | Significant accumulation of radioactivity, suggesting an additional intestinal clearance pathway. | snmjournals.orguantwerpen.be |

| Blood | Very low blood pool activity, contributing to a good signal-to-noise ratio. | snmjournals.orguantwerpen.be |

| Kidney | Prominent renal uptake is a characteristic feature due to its hydrophilicity. | frontiersin.orgfrontiersin.org |

| Liver | Less liver accumulation compared to more lipophilic tracers like 18F-MISO. | frontiersin.orgfrontiersin.org |

A comparative study in a murine xenograft tumor model provided the following maximum standardized uptake values (SUVmax) for different hypoxia PET tracers:

| Tracer | SUVmax (mean ± SD) | Citation |

| 64Cu-ATSM | 1.26 ± 0.13 | nih.govresearchgate.net |

| 18F-FMISO | 0.76 ± 0.38 | nih.govresearchgate.net |

| 18F-Flortanidazole (18F-HX4) | 0.65 ± 0.19 | nih.govresearchgate.net |

| 18F-FAZA | 0.41 ± 0.24 | nih.govresearchgate.net |

These preclinical data collectively establish this compound as a promising PET tracer for the non-invasive imaging of tumor hypoxia, with favorable characteristics in terms of selectivity, metabolic trapping, and pharmacokinetic profile.

Renal and Hepatic Clearance Pathways

This compound, a third-generation hypoxia imaging agent, exhibits a favorable clearance profile characterized by both renal and hepatic pathways. This dual-route elimination contributes to a more rapid decrease in background signal from non-target tissues, a significant advantage over earlier-generation hypoxia tracers.

In preclinical models, this compound demonstrates significant excretion through the urinary system. Biodistribution studies in mice have shown a high accumulation of radioactivity in the urine. uantwerpen.be This efficient renal clearance is attributed to the hydrophilic nature of the molecule, which is enhanced by the inclusion of a 1,2,3-triazole moiety in its structure. frontiersin.org

Alongside renal excretion, this compound also undergoes intestinal clearance. uantwerpen.be Studies have indicated notable radioactivity in the large intestine, suggesting a component of hepatobiliary excretion. uantwerpen.be The combination of these two pathways facilitates a swift clearance from the body, which is crucial for achieving high-quality images with good tumor-to-background contrast in a shorter time frame compared to less hydrophilic tracers like ¹⁸F-FMISO. frontiersin.orgnih.gov For instance, the more rapid clearance of this compound allows for imaging at earlier time points post-injection, potentially improving workflow and patient throughput in a clinical setting. mdpi.com

Tumor Uptake and Retention Dynamics

The uptake and retention of this compound in tumor tissues are intrinsically linked to the presence of hypoxia. As a 2-nitroimidazole-based compound, its mechanism of action involves entering cells and, in low-oxygen environments, undergoing reduction and binding to intracellular macromolecules. This process leads to the trapping and accumulation of the tracer within hypoxic cells.

Preclinical studies in various xenograft models have consistently demonstrated the hypoxia-dependent uptake of this compound. researchgate.net In a lung cancer xenograft model, higher baseline uptake of the tracer was significantly correlated with poorer survival, underscoring its prognostic value. snmjournals.org The retention of this compound in hypoxic tumor regions allows for clear visualization and differentiation from well-oxygenated tissues.

Comparative studies with other hypoxia tracers have shown that while this compound may have intermediate tumor uptake values compared to agents like ⁶⁴Cu-ATSM, its distribution strongly correlates with immunohistochemical markers of hypoxia, such as pimonidazole (B1677889) and carbonic anhydrase 9 (CA9). nih.gov This confirms its selectivity for hypoxic tumor subvolumes. The kinetics of this compound are considered more favorable than first-generation tracers like ¹⁸F-FMISO, exhibiting faster accumulation in tumors and quicker washout from normoxic tissues. uantwerpen.be

Impact of Physiological Modulators on Biodistribution (e.g., Metformin)

The biodistribution of this compound can be influenced by physiological modulators that affect tumor oxygenation. Metformin, an antidiabetic drug known to have effects on cellular metabolism and oxygen consumption, has been investigated in this context.

This specific effect on the tumor microenvironment highlights the potential of this compound PET imaging to monitor therapeutic interventions aimed at modifying tumor hypoxia. The ability to detect changes in tumor oxygenation status in response to drugs like metformin could be valuable for predicting treatment response and guiding combination therapies. nih.gov

| Parameter | Control Group | Metformin-Treated Group | Reference |

| Mean ¹⁸F-Flortanidazole TBR (baseline) | 3.21 ± 0.13 | 3.21 ± 0.83 | snmjournals.orgnih.gov |

| Mean ¹⁸F-Flortanidazole TBR (post-metformin) | N/A | 2.87 ± 0.13 | snmjournals.orgnih.gov |

| Change in TBR | N/A | Significant reduction (p=0.0001) | snmjournals.orgnih.gov |

| Background Tracer Uptake | No significant change | No significant change | snmjournals.org |

Preclinical Imaging Applications in Xenograft Models

Visualization and Delineation of Hypoxic Tumor Subvolumes

This compound has proven to be a valuable tool for the non-invasive visualization and delineation of hypoxic subvolumes within tumors in preclinical xenograft models. Its ability to selectively accumulate in oxygen-deficient regions allows for the spatial mapping of hypoxia, which is often heterogeneously distributed throughout a tumor.

In studies involving various tumor xenografts, such as lung cancer and head and neck squamous cell carcinoma, PET imaging with this compound has successfully identified and localized hypoxic areas. nih.govsnmjournals.org The resulting images provide a clear contrast between hypoxic and well-oxygenated tumor regions. The distribution of this compound within tumors has been shown to correlate well with ex vivo autoradiography and immunohistochemical staining for hypoxia markers like pimonidazole and CA9, validating its accuracy in delineating these critical subvolumes. nih.gov

This capability is crucial for applications in radiation therapy, where dose-painting strategies aim to deliver higher radiation doses to more resistant hypoxic regions. By providing a three-dimensional map of tumor hypoxia, this compound PET can guide treatment planning to potentially improve therapeutic outcomes. researchgate.net

Quantitative Analysis of Tumor Hypoxia

Tumor-to-Background Ratios (TBR)

A key quantitative metric derived from this compound PET imaging is the tumor-to-background ratio (TBR). This ratio provides a semi-quantitative measure of tracer uptake in the tumor relative to a reference region of well-oxygenated tissue, such as muscle. TBR is widely used to assess the degree of tumor hypoxia.

In preclinical xenograft models, TBR has been shown to be a robust and reproducible parameter. snmjournals.org For instance, in a lung cancer xenograft model, the baseline this compound TBR was found to be a prognostic biomarker for tumor doubling time, independent of the treatment administered. snmjournals.orgnih.gov A higher TBR, indicating greater hypoxia, was associated with a poorer prognosis. snmjournals.org

Furthermore, changes in TBR have been used to monitor the response to therapies that modulate tumor hypoxia. As mentioned previously, a significant decrease in TBR was observed in a xenograft model after treatment with metformin, reflecting an improvement in tumor oxygenation. snmjournals.orgnih.gov Comparative studies have shown that the tumor-to-muscle ratios for this compound are similar to other fluorinated nitroimidazoles. nih.gov

| Xenograft Model | Mean Baseline TBR | Finding | Reference |

| A549 NSCLC | 3.21 ± 0.13 | Baseline TBR was a prognostic biomarker for tumor doubling time. | snmjournals.orgnih.gov |

| A549 NSCLC | 3.21 ± 0.83 | A significant reduction in TBR was observed after metformin treatment. | snmjournals.org |

| SQ20B Head and Neck | Not specified | Tumor-to-muscle ratios were similar to other fluorinated nitroimidazoles. | nih.gov |

Tumor-to-Muscle Ratios (TMR)

This compound ([18F]HX4) has demonstrated favorable tumor-to-muscle ratios (TMR) in preclinical studies, indicating its potential for providing high-contrast images of hypoxic tumors. tandfonline.com In a comparative study, [18F]HX4 showed a higher maximum tumor-to-blood ratio with a half-life of approximately 3 hours when compared to [18F]FMISO and [18F]FAZA. mdpi.com Another study in rats found [18F]HX4 to be the superior tracer regarding image contrast, followed by [18F]FAZA and [18F]FMISO, three hours after injection. tandfonline.com

In a rhabdomyosarcoma rat model, the TMR for [18F]HX4 reached a maximum of approximately 3.4 at around 30 minutes post-injection, which was notably higher than that of [18F]FMISO, which reached about 2.6 at 180 minutes post-injection. acs.org Similarly, a study comparing multiple hypoxia tracers in mice with SQ20b xenografts found that the tumor-to-muscle ratios were similar for the fluorinated nitroimidazoles, including [18F]HX4, with no statistical difference observed between them. nih.gov

The hydrophilic nature of [18F]HX4 contributes to its rapid clearance from normoxic tissues, leading to a better signal-to-noise ratio and improved image contrast compared to more lipophilic compounds like [18F]FMISO. tandfonline.comfrontiersin.org This characteristic allows for earlier imaging times post-injection. For instance, it has been reported that the image contrast for [18F]HX4 at 1.5 hours post-injection is comparable to that of [18F]FMISO at two hours post-injection. tandfonline.com

Table 1: Comparison of Tumor-to-Muscle Ratios (TMR) for Hypoxia PET Tracers

| Tracer | Animal Model | TMR | Time Post-Injection | Reference |

|---|---|---|---|---|

| This compound ([18F]HX4) | Rhabdomyosarcoma (Rat) | ~3.4 (max) | ~30 minutes | acs.org |

| [18F]FMISO | Rhabdomyosarcoma (Rat) | ~2.6 | 180 minutes | acs.org |

| This compound ([18F]HX4) | SQ20b Xenograft (Mouse) | Similar to other fluorinated nitroimidazoles | 80-90 minutes | nih.gov |

| [18F]FAZA | Mammary Carcinoma (Mouse) | Median T/B ratio used for grouping | Not specified | nih.gov |

T/B ratio refers to Tumor-to-Background ratio, which is often used interchangeably with TMR in preclinical studies.

Standardization of Quantitative Imaging Parameters

The standardization of quantitative imaging parameters is crucial for the reliable use of this compound as a biomarker. nih.gov Factors such as the timing of image acquisition post-injection, the definition of hypoxic thresholds, and the methods for calculating uptake values can significantly influence results. snmjournals.orgauntminnie.comresearchgate.net For hypoxia PET tracers, a tumor-to-muscle ratio (TMR) of 1.6 or a tumor-to-blood ratio (TBR) between 1.2 and 1.4 are commonly used thresholds to identify hypoxic regions. frontiersin.org

For this compound, its favorable clearance kinetics suggest that optimal imaging times may be shorter than for tracers like [18F]FMISO. tandfonline.com Studies have shown that the image contrast with [18F]HX4 at 1.5 hours post-injection is comparable to that of [18F]FMISO at 2 hours. tandfonline.com The development of standardized protocols for [18F]HX4 PET imaging is an active area of research to ensure that data from different studies can be compared and to facilitate its integration into clinical trials. nih.gov This includes standardizing acquisition methodologies and developing robust tracer kinetic models. nih.gov

Partial Volume Effect Correction in Image Analysis

The partial volume effect (PVE) is a significant challenge in PET imaging that can lead to an underestimation of tracer uptake in small tumors or tumor subvolumes. auntminnie.comresearchgate.net This effect is particularly relevant for hypoxia imaging, where small, heterogeneously distributed hypoxic regions are common. researchgate.net PVE correction methods are being developed to improve the accuracy of quantitative analysis. nih.govfrontiersin.org

In the context of hypoxia imaging with tracers like [18F]FMISO, retrospective PVE correction has been shown to significantly increase the measured hypoxic subvolume and the standardized uptake value (SUV). researchgate.netnih.gov While specific studies on PVE correction for this compound are limited, the principles are applicable. Given that [18F]HX4 is used to identify and quantify often small hypoxic fractions within a tumor, accounting for PVE is critical for accurate assessment. The application of PVE correction could lead to a more precise delineation of hypoxic volumes, which is essential for applications such as dose-painting in radiotherapy. researchgate.net

Longitudinal Assessment of Hypoxia Changes in Response to Interventions (e.g., Radiotherapy, Metformin)

This compound PET has been effectively used in preclinical models to longitudinally monitor changes in tumor hypoxia in response to various therapeutic interventions. snmjournals.orgnih.gov This capability is crucial for understanding treatment mechanisms and for identifying early indicators of response.

In a non-small cell lung cancer (NSCLC) xenograft model, [18F]HX4 PET was used to assess the effect of metformin, a drug that can improve tumor oxygenation. snmjournals.orgnih.govuantwerpen.be A significant reduction in the [18F]HX4 tumor-to-background ratio (TBR) was observed just 30 minutes after metformin administration, indicating a rapid decrease in tumor hypoxia. snmjournals.orgnih.gov Specifically, the mean intratumoral TBR decreased from 3.21 to 2.87. snmjournals.orgnih.gov

This study also followed the long-term effects of combining metformin with radiotherapy. snmjournals.orgnih.gov Longitudinal monitoring of tumor growth showed that the group receiving metformin plus radiotherapy had a significantly longer median tumor doubling time (52 days) compared to the radiotherapy-only group (34 days) and the control group (19 days). nih.gov These findings demonstrate the utility of [18F]HX4 PET for non-invasively tracking dynamic changes in tumor oxygenation and for evaluating the efficacy of hypoxia-modulating therapies. nih.govsnmjournals.orgnih.gov

Table 2: Longitudinal Assessment of Hypoxia and Treatment Response

| Intervention | Animal Model | Imaging Tracer | Key Finding | Reference |

|---|---|---|---|---|

| Metformin | A549 NSCLC Xenograft | This compound ([18F]HX4) | Significant decrease in TBR 30 mins post-treatment (3.21 to 2.87) | snmjournals.orgnih.gov |

| Metformin + Radiotherapy | A549 NSCLC Xenograft | This compound ([18F]HX4) | Increased tumor doubling time compared to radiotherapy alone | snmjournals.orgnih.gov |

Role of this compound as a Preclinical Biomarker

Prognostic Biomarker for Tumor Growth and Treatment Response in Animal Models

Preclinical studies have highlighted the potential of this compound as a prognostic biomarker for tumor growth and treatment response. snmjournals.orgnih.govgoogle.co.il In a lung cancer xenograft model, the baseline [18F]HX4 tumor-to-background ratio (TBR) was found to be a significant prognostic biomarker for tumor doubling time, independent of the treatment received. snmjournals.orguantwerpen.be A higher baseline TBR, indicating more severe hypoxia, was associated with faster tumor growth. snmjournals.org

The study reported a hazard ratio of 2.0 for every unit increase in the baseline [18F]HX4 TBR, demonstrating a strong correlation between the degree of hypoxia and the rate of tumor progression. snmjournals.orguantwerpen.be Furthermore, the change in [18F]HX4 uptake after an intervention (a reduction in TBR of at least 5% after metformin) was also prognostic for tumor doubling time. snmjournals.org These findings suggest that baseline hypoxia imaging with [18F]HX4 can provide valuable prognostic information about tumor behavior in preclinical models.

Predictive Biomarker for Radiotherapy Efficacy in Preclinical Settings

This compound has also shown promise as a predictive biomarker for the efficacy of radiotherapy in preclinical models. snmjournals.org By identifying the extent of tumor hypoxia, [18F]HX4 PET can help predict which tumors are likely to be resistant to radiotherapy and which may benefit from hypoxia-modifying interventions.

In the aforementioned study on NSCLC xenografts, [18F]HX4 PET was found to be a predictive biomarker for the specific therapeutic effects of metformin when combined with radiotherapy. snmjournals.orgnih.gov The therapeutic benefit of adding metformin to radiotherapy was most pronounced in tumors with lower baseline [18F]HX4 TBRs (≤2.5). snmjournals.org In these less hypoxic tumors, the addition of metformin resulted in a 72% relative reduction in the risk of tumor doubling compared to radiotherapy alone. snmjournals.org In contrast, this synergistic effect was diminished in tumors with higher baseline TBRs (>2.5). snmjournals.org This indicates that baseline [18F]HX4 PET could potentially be used to select tumors that would most benefit from a combination of radiotherapy and a hypoxia-alleviating agent like metformin.

Assessment of Tumor Oxygenation Status in Response to Radiosensitizers

Tumor hypoxia is a critical factor contributing to resistance to radiotherapy. Radiosensitizers are compounds designed to increase the susceptibility of hypoxic tumor cells to radiation. Positron Emission Tomography (PET) imaging with this compound (¹⁸F-HX4) serves as a non-invasive method to assess tumor hypoxia and evaluate the effectiveness of radiosensitizing agents by monitoring changes in the tumor's oxygenation status. nih.govfrontiersin.orgiu.edu

Preclinical research has demonstrated the utility of this compound in this capacity. Studies have successfully used this tracer to monitor treatment responses and predict outcomes when radiotherapy is combined with agents that modify tumor oxygenation. nih.govsnmjournals.org

Detailed Research Findings

A pivotal preclinical study investigated the use of this compound PET to assess changes in tumor hypoxia in a non-small cell lung cancer (NSCLC) A549 xenograft model after treatment with metformin, a drug known to have radiosensitizing properties. snmjournals.orgnih.gov Researchers performed baseline this compound PET/CT scans to establish initial tumor hypoxia levels. Following the administration of metformin, a second scan was conducted to measure changes in oxygenation. The study revealed that metformin can act as a radiosensitizer by increasing tumor oxygenation. snmjournals.orgnih.gov

The key findings from the imaging assessment are summarized below:

| Metric | Baseline (Pre-Metformin) | Post-Metformin | p-value |

| Mean Tumor-to-Background Ratio (TBR) | 3.21 | 2.87 | 0.0001 |

| This table shows the significant reduction in tumor hypoxia, indicated by the this compound Tumor-to-Background Ratio (TBR), 30 minutes after metformin administration. snmjournals.orgnih.gov |

Furthermore, the study evaluated how this change in oxygenation impacted the efficacy of subsequent radiotherapy. The mice were divided into three groups: a control group, a group receiving only radiotherapy (10 Gy), and a group receiving metformin prior to radiotherapy. nih.gov The combination of metformin and radiotherapy resulted in the most significant delay in tumor growth. snmjournals.org

The treatment outcomes are detailed in the following table:

| Treatment Group | Median Tumor Doubling Time (TDT) in Days |

| Control | 19 |

| Radiotherapy Only | 34 |

| Metformin + Radiotherapy | 52 |

| This table illustrates the enhanced treatment effect when metformin is combined with radiotherapy, as shown by the prolonged median Tumor Doubling Time (TDT). snmjournals.orgnih.gov |

Crucially, the baseline this compound uptake was found to be a powerful prognostic and predictive biomarker. snmjournals.org

Prognostic Value : A higher baseline this compound tumor-to-background ratio (TBR) was a prognostic biomarker for a shorter tumor doubling time, regardless of the treatment received (hazard ratio of 2.0 for every unit increase in TBR). snmjournals.orgnih.gov

Predictive Value : The baseline hypoxia level also predicted the specific benefit of adding metformin. snmjournals.org Tumors with lower baseline hypoxia (TBR ≤2.5) showed a greater relative benefit from the addition of metformin to radiotherapy compared to tumors with higher baseline hypoxia levels. snmjournals.org

In addition to metformin, this compound PET has been used in preclinical models to assess the effectiveness of other types of radiosensitizing agents. For instance, an association was found between pretreatment tumor hypoxia measured by this compound and the therapeutic efficacy of the hypoxia-activated prodrug (HAP) TH-302 when used in combination with radiotherapy. nih.gov This further supports the role of this compound imaging in guiding the use of hypoxia-modifying treatments.

Comparative Preclinical Studies with Other Hypoxia Radiotracers

Comparison with 18F-Fluoromisonidazole (18F-FMISO)

18F-FMISO is the most widely studied hypoxia PET tracer, but its clinical utility is hampered by high lipophilicity, which results in slow clearance from normoxic tissues and consequently, low signal-to-noise ratios. nih.gov Flortanidazole (B607466) (18F) was developed to overcome these limitations.

A key distinction between Flortanidazole (18F) and 18F-FMISO lies in their hydrophilicity, which directly impacts their pharmacokinetic profiles. Flortanidazole (18F) is significantly more hydrophilic, a characteristic attributed to the incorporation of a 1,2,3-triazole moiety in its structure. nih.gov This is quantitatively demonstrated by its lower octanol-water partition coefficient (logP) of -0.69, compared to -0.40 for 18F-FMISO. nih.govfrontiersin.org

This increased water solubility enhances the clearance of Flortanidazole (18F) from the body. acs.org It exhibits faster clearance from blood and non-target tissues, primarily through renal excretion. nih.govfrontiersin.org A simulation study based on clinical PET data found that Flortanidazole (18F) had a six-fold higher clearance rate than 18F-FMISO. frontiersin.orgtandfonline.comnih.gov This rapid clearance is reflected in its shorter biological half-life in normal tissues, which is approximately 2.2 hours, less than half that of 18F-FMISO at 4.5 hours. nih.gov

| Property | Flortanidazole (18F) | 18F-FMISO |

| LogP | -0.69 nih.govfrontiersin.org | -0.40 nih.gov |

| Clearance Rate | ~6x higher than 18F-FMISO tandfonline.comnih.gov | Slower clearance frontiersin.org |

| Biological Half-life | ~2.2 hours nih.gov | ~4.5 hours nih.gov |

| Primary Clearance Route | Renal nih.govfrontiersin.org | Biliary and Renal frontiersin.org |

Preclinical studies have shown that while Flortanidazole (18F) and 18F-FMISO can have similar absolute tumor uptake, the imaging contrast achieved with Flortanidazole (18F) is often superior. frontiersin.orgnih.gov In one comparative study using a murine xenograft model, the maximum standardized uptake values (SUVmax) were similar for both tracers. nih.gov However, due to its rapid clearance from surrounding normoxic tissue, Flortanidazole (18F) produces images with higher contrast. acs.org

A mathematical simulation study reinforced these findings, calculating a simulated image contrast at four hours post-injection of 2.39 for Flortanidazole (18F), significantly higher than the 1.67 calculated for 18F-FMISO. tandfonline.comnih.gov This improved contrast allows for a more distinct delineation of hypoxic tumor regions from the background. mdpi.com

The favorable pharmacokinetics of Flortanidazole (18F) directly translate to improved signal-to-noise ratios in PET imaging. nih.govfrontiersin.org The rapid washout from normoxic tissues leads to a faster decrease in background signal, enhancing the visibility of tracer accumulation in hypoxic areas. nih.gov

This characteristic suggests a significant practical advantage: the potential for shorter image acquisition times. frontiersin.org Clinical research has demonstrated that Flortanidazole (18F) can achieve tumor-to-muscle ratios comparable to those of 18F-FMISO at much earlier time points, such as 1.5 to 2 hours post-injection. nih.govfrontiersin.orgfrontiersin.org In contrast, 18F-FMISO often requires waiting periods of 4 hours or more to achieve optimal image contrast, as its tumor-to-blood ratios continue to increase for up to 6 hours. nih.govfrontiersin.org

Comparison with 18F-Fluoroazomycin Arabinoside (18F-FAZA)

18F-FAZA is a second-generation hypoxia tracer, also developed to offer improved hydrophilicity and faster kinetics over 18F-FMISO. frontiersin.org Comparisons between Flortanidazole (18F) and 18F-FAZA are crucial for positioning this third-generation tracer.

Both Flortanidazole (18F) and 18F-FAZA are more hydrophilic than 18F-FMISO, leading to markedly increased clearance. nih.gov However, Flortanidazole (18F) (logP = -0.69) is more hydrophilic than 18F-FAZA (logP = -0.4). nih.gov This difference is reflected in their clearance rates; a simulation study found that Flortanidazole (18F) has an almost three-fold higher clearance rate than 18F-FAZA. tandfonline.comnih.gov

Their biodistribution profiles show that both tracers are cleared rapidly from the blood pool and primarily excreted via the renal system. nih.govnih.gov However, Flortanidazole (18F) also demonstrates some intestinal clearance. snmjournals.org The biological half-life in normal tissues is comparable, with values of 2.2 hours for Flortanidazole (18F) and 2.8 hours for 18F-FAZA. nih.gov

| Property | Flortanidazole (18F) | 18F-FAZA |

| LogP | -0.69 nih.gov | -0.4 nih.gov |

| Clearance Rate | ~3x higher than 18F-FAZA tandfonline.comnih.gov | Faster than 18F-FMISO frontiersin.org |

| Biological Half-life | ~2.2 hours nih.gov | ~2.8 hours nih.gov |

| Biodistribution | Primarily renal clearance, some intestinal nih.govsnmjournals.org | Primarily renal clearance nih.govnih.gov |

The comparison of imaging ratios between Flortanidazole (18F) and 18F-FAZA has yielded varied results across different preclinical models and study designs.

Tumor-to-Blood Ratio: In a rat rhabdomyosarcoma model, Flortanidazole (18F) resulted in a significantly higher maximum tumor-to-blood ratio compared to 18F-FAZA. nih.gov A simulation study also predicted that Flortanidazole (18F) would have a higher tumor-to-blood ratio, though it noted a larger potential for patient-to-patient variation. frontiersin.org

Tumor-to-Muscle Ratio: Findings regarding tumor-to-muscle (T/M) ratios are less consistent. One study noted that T/M ratios for 18F-FAZA appear to surpass those of Flortanidazole (18F). iiarjournals.org Conversely, another comparative study found that T/M ratios were similar for Flortanidazole (18F), 18F-FAZA, and 18F-FMISO at 90 minutes post-injection, though it was suggested this time point might be too early for a definitive comparison. nih.govnih.gov Yet another study investigating induced hypoxia found that when using the T/M ratio, only 18F-FAZA showed a significant change. frontiersin.orgfrontiersin.org

Absolute Uptake and Image Contrast: In terms of absolute uptake, one study observed the lowest tumor uptake with 18F-FAZA (SUVmax 0.41) compared to Flortanidazole (18F) (SUVmax 0.65). nih.gov A simulation study predicted the highest image contrast with Flortanidazole (18F) (2.39) compared to 18F-FAZA (1.75). tandfonline.comnih.govmdpi.com

| Imaging Metric | Flortanidazole (18F) | 18F-FAZA | Study Context |

| Max Tumor-to-Blood Ratio | Higher nih.gov | Lower nih.gov | Rat Rhabdomyosarcoma Model |

| Tumor-to-Muscle Ratio | Lower iiarjournals.org | Higher iiarjournals.org | Literature Review |

| Tumor-to-Muscle Ratio | Similar nih.govnih.gov | Similar nih.govnih.gov | Murine Xenograft Model (90 min p.i.) |

| Tumor Uptake (SUVmax) | 0.65 ± 0.19 nih.gov | 0.41 ± 0.24 nih.gov | Murine Xenograft Model |

| Simulated Image Contrast | 2.39 tandfonline.comnih.gov | 1.75 tandfonline.comnih.gov | Mathematical Simulation |

Advanced Methodologies and Future Research Directions

Integration with Multimodal Preclinical Imaging Techniques (e.g., PET/CT, PET/MRI)

The integration of Flortanidazole (B607466) F-18 PET with anatomical imaging modalities like computed tomography (CT) and magnetic resonance imaging (MRI) in preclinical studies provides a more complete picture of the tumor microenvironment. PET/CT, a now-standard hybrid imaging technique, allows for the precise localization of hypoxic regions identified by Flortanidazole F-18 uptake within the tumor's anatomical context provided by the CT scan.

In a notable preclinical study using a non-small cell lung cancer xenograft model, this compound PET/CT was employed to assess baseline tumor hypoxia and to monitor changes in response to therapies aimed at modifying the tumor microenvironment. nih.gov This approach not only confirmed the feasibility of this compound PET/CT for hypoxia imaging but also demonstrated its potential as a biomarker for predicting treatment response. nih.govsnmjournals.org

The combination of PET with MRI (PET/MRI) offers further advantages by correlating the functional information from this compound with the superior soft-tissue contrast and diverse functional capabilities of MRI. While specific studies integrating this compound with PET/MRI are emerging, the broader field of multimodal imaging highlights the potential of such a combination. MRI can provide data on tumor anatomy, vascularity, and cellularity, which, when combined with the hypoxia information from this compound PET, can lead to a more comprehensive understanding of the tumor's biological landscape. This integrated approach is crucial for dissecting the complex interplay between hypoxia and other pathophysiological processes within the tumor.

Correlation of Imaging Data with Histopathological and Molecular Biomarkers

To validate and fully understand the information provided by this compound PET imaging, it is essential to correlate the imaging data with established histopathological and molecular biomarkers of hypoxia. This correlation provides the biological underpinning for the imaging signal and solidifies the role of this compound as a reliable hypoxia marker.

Immunohistochemical Staining for Hypoxia Markers (e.g., HIF-1α, CAIX)

A key approach to validating this compound PET as a hypoxia imaging agent is the direct comparison of tracer uptake with the expression of endogenous hypoxia markers in tumor tissue obtained through biopsies or surgical resection. The most well-established of these markers are hypoxia-inducible factor-1 alpha (HIF-1α) and carbonic anhydrase IX (CAIX).

HIF-1α is a transcription factor that plays a central role in the cellular response to hypoxia, upregulating a wide range of genes involved in angiogenesis, glucose metabolism, and cell survival. CAIX is a cell surface protein that is strongly induced by HIF-1α and is involved in regulating intracellular and extracellular pH in hypoxic conditions. Numerous studies have demonstrated a significant correlation between the uptake of nitroimidazole-based hypoxia tracers, including this compound, and the expression of HIF-1α and CAIX in various tumor types.

For instance, studies with the related tracer ¹⁸F-Fluoromisonidazole (¹⁸F-FMISO) have shown a significant correlation between tracer uptake and HIF-1α expression in head and neck squamous cell carcinoma and oral squamous cell carcinoma. In one study, the maximum standardized uptake value (SUVmax) of ¹⁸F-FMISO was significantly higher in HIF-1α-positive cases. While direct correlation studies with this compound and these markers are part of its validation, the established relationship for this class of tracers supports its utility.

| Biomarker | Correlation with Nitroimidazole PET Tracer Uptake | Cancer Type |

| HIF-1α | Significant positive correlation | Head and Neck, Oral Squamous Cell Carcinoma |

| CAIX | Strong correlation with hypoxia imaging | Various solid tumors |

Genetic and Proteomic Profiling of Tumor Hypoxia

Beyond individual protein markers, the hypoxic state of a tumor is characterized by broad changes in gene and protein expression. Correlating this compound PET imaging findings with comprehensive genetic and proteomic profiles of tumors can provide a more detailed and systems-level understanding of hypoxia-driven biology.

Future research directions involve the use of techniques such as RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics on tumor tissue to identify hypoxia-associated gene and protein signatures. These signatures can then be correlated with this compound uptake patterns on a voxel-by-voxel basis or across different tumor regions. This approach could lead to the identification of novel biomarkers of hypoxia and a deeper understanding of the heterogeneity of the hypoxic response. For example, identifying specific gene expression patterns associated with high this compound uptake could reveal new therapeutic targets in hypoxic tumors. While direct studies linking this compound PET to specific genetic and proteomic profiles are still in early stages, the potential for this approach to personalize treatment based on a comprehensive molecular and imaging-based assessment of tumor hypoxia is substantial.

Radiomics and Advanced Image Analysis for Hypoxia Phenotyping

Radiomics involves the high-throughput extraction of a large number of quantitative features from medical images, providing information about the tumor phenotype that may not be apparent from visual inspection. Applying radiomics to this compound PET images offers a powerful approach to characterizing the spatial heterogeneity of tumor hypoxia.

Extraction of Quantitative Radiomic Features from this compound PET

A wide array of radiomic features can be extracted from this compound PET images to quantify different aspects of tracer uptake and distribution. These features can be broadly categorized into:

First-order statistics: These describe the distribution of voxel intensities within the tumor volume of interest (VOI) without considering their spatial relationship. Examples include mean, median, standard deviation, skewness, and kurtosis of the SUV.

Shape-based features: These features describe the three-dimensional shape and size of the tumor or hypoxic sub-volumes.

Textural features: These features quantify the spatial arrangement of voxel intensities and are particularly useful for characterizing tumor heterogeneity. They are calculated from various matrices, including:

Gray-Level Co-occurrence Matrix (GLCM): Describes the spatial relationship of voxels with similar intensity values.

Gray-Level Run Length Matrix (GLRLM): Quantifies consecutive voxels with the same intensity along a certain direction.

Gray-Level Size Zone Matrix (GLSZM): Measures regions of connected voxels with the same intensity.

Neighboring Gray Tone Difference Matrix (NGTDM): Quantifies the difference in intensity between a voxel and its neighbors.

The extraction of these features from this compound PET images can provide a detailed, quantitative "fingerprint" of the tumor's hypoxic phenotype.

| Feature Category | Description | Example Features |

| First-Order Statistics | Voxel intensity distribution | Mean SUV, Skewness, Kurtosis |

| Shape-Based | Geometry of the tumor volume | Sphericity, Compactness |

| Textural | Spatial arrangement of voxel intensities | Contrast, Correlation, Homogeneity |

Machine Learning Approaches for Hypoxia Pattern Recognition

The high-dimensional data generated through radiomic feature extraction is well-suited for analysis using machine learning (ML) algorithms. ML models can be trained to recognize complex patterns in the radiomic data that are associated with specific clinical endpoints, such as treatment response or patient survival.

In the context of this compound PET, ML models can be developed to:

Classify tumors: Differentiate between tumors with different levels of hypoxia or different spatial patterns of hypoxia.

Predict treatment response: Identify patients who are likely to benefit from hypoxia-modifying therapies based on their pre-treatment this compound radiomic signature.

Prognosticate outcomes: Predict disease progression or survival based on the quantitative features of tumor hypoxia.

Commonly used ML algorithms in radiomics include Random Forests, Support Vector Machines, and neural networks. The development and validation of such models for this compound PET will be a key area of future research, with the potential to translate the rich information contained within the images into clinically actionable insights for personalized cancer therapy.

Development of Novel Radiosynthesis Techniques for Enhanced Yield and Specificityscielo.brnih.govnih.gov

The widespread clinical application of this compound is dependent on the availability of efficient and reliable radiosynthesis methods. Current research focuses on developing novel techniques to enhance both the radiochemical yield and the specificity of the tracer, while also simplifying the production process.

Traditional radiosynthesis of ¹⁸F-labeled nitroimidazoles can be a multi-step process with variable yields. nih.gov A key area of development is the design of novel precursors that facilitate a more efficient and higher-yield ¹⁸F-fluorination reaction. scielo.br For instance, precursors with improved leaving groups or reduced steric hindrance can lead to faster reaction kinetics and higher incorporation of the fluorine-18 (B77423) isotope.

Automation is another critical aspect of advancing radiosynthesis. nih.gov The development of fully automated, cassette-based synthesis modules offers several advantages over manual methods, including improved reproducibility, reduced radiation exposure to personnel, and the ability to produce larger batches of the tracer. nih.gov These automated systems are being optimized to handle the specific requirements of this compound synthesis, aiming for a "one-pot" reaction that minimizes manual intervention and synthesis time.

Future research also aims to improve the specific activity of this compound. High specific activity is crucial to avoid unwanted pharmacological effects from the non-radioactive form of the compound and to ensure high-quality images. This can be achieved by minimizing carrier fluoride (B91410) in the final product through optimized purification methods, such as advanced high-performance liquid chromatography (HPLC) techniques or solid-phase extraction (SPE) cartridges.

| Radiosynthesis Advancement | Objective | Potential Impact |

| Novel Precursor Design | To create molecules that are more reactive and selective for ¹⁸F-fluorination. | Higher radiochemical yields, reduced synthesis time, and fewer impurities. scielo.br |

| Automated Synthesis Modules | To develop fully automated, cassette-based systems for the production of this compound. | Improved reproducibility, increased safety, and higher throughput. nih.gov |

| Optimized Purification Methods | To enhance the separation of this compound from unreacted precursors and byproducts. | Higher specific activity and improved purity of the final product. |

Exploring this compound in Combination with Emerging Therapeutic Strategies

Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents that are selectively activated in the low-oxygen environment of solid tumors. nih.gov This targeted activation minimizes toxicity to healthy, well-oxygenated tissues. The efficacy of HAPs is directly dependent on the presence and extent of tumor hypoxia, making patient selection a critical factor for successful clinical outcomes.

This compound PET imaging is poised to play a pivotal role in the clinical development and application of HAPs. oncotarget.com By non-invasively identifying patients with hypoxic tumors, this compound can be used as a predictive biomarker to select individuals who are most likely to benefit from HAP therapy. oncotarget.com This approach would allow for more targeted and effective use of these drugs, potentially improving response rates and avoiding unnecessary treatment in patients with well-oxygenated tumors.

Furthermore, this compound can be utilized to monitor the response to HAP therapy. Changes in the hypoxic fraction of a tumor, as measured by serial this compound PET scans, could provide an early indication of treatment efficacy. A decrease in tracer uptake might suggest that the HAP is effectively targeting and eliminating hypoxic cancer cells. This information could be used to adjust treatment strategies in real-time, personalizing therapy for individual patients.

| Role of this compound | Application in HAP Therapy | Clinical Significance |

| Predictive Biomarker | To identify patients with hypoxic tumors prior to treatment. | Enables patient stratification for clinical trials and targeted therapy, improving the likelihood of positive outcomes. nih.govoncotarget.com |

| Response Assessment | To monitor changes in tumor hypoxia during and after HAP treatment. | Provides an early indication of treatment efficacy and can guide adjustments to the therapeutic regimen. |

| Pharmacodynamic Marker | To confirm that the HAP is reaching and being activated in its target hypoxic environment. | Can help in optimizing the dosing and scheduling of HAP administration. |

The tumor microenvironment plays a crucial role in the success or failure of cancer immunotherapies, such as immune checkpoint inhibitors. uab.edu Tumor hypoxia is a major factor contributing to an immunosuppressive microenvironment, which can render tumors resistant to these treatments. Hypoxia can inhibit the function of effector T cells and promote the activity of immunosuppressive cells, thereby limiting the effectiveness of the anti-tumor immune response. dntb.gov.ua

This compound PET imaging offers a non-invasive method to assess the hypoxic status of the tumor microenvironment and its potential impact on immunotherapy. nih.gov By quantifying the extent of tumor hypoxia, this compound could serve as a predictive biomarker to identify patients who are less likely to respond to immunotherapy alone. nih.gov This information could be used to select patients for clinical trials investigating combination therapies that target both the immune system and the hypoxic microenvironment.

Moreover, this compound could be used to monitor the effects of hypoxia-modulating agents on the tumor microenvironment in combination with immunotherapy. For example, therapies aimed at reducing tumor hypoxia could be evaluated for their ability to decrease this compound uptake, which may, in turn, enhance the efficacy of immune checkpoint inhibitors. This approach would allow for a more rational design of combination therapies and a better understanding of the interplay between hypoxia and the immune system.

| Application of this compound | Rationale | Potential Clinical Utility |

| Predicting Immunotherapy Response | Tumor hypoxia is associated with an immunosuppressive microenvironment and resistance to immunotherapy. uab.edu | To identify patients who may benefit from combination therapies that target hypoxia in addition to the immune system. |

| Monitoring Hypoxia-Modulating Therapies | To assess the effectiveness of agents designed to reduce tumor hypoxia. | To guide the development and application of therapies aimed at sensitizing tumors to immunotherapy. |

| Understanding Resistance Mechanisms | To investigate the role of hypoxia in primary and acquired resistance to immunotherapy. | To inform the development of novel therapeutic strategies to overcome resistance. |

Methodological Advancements in Quantitative Assessment of Hypoxia